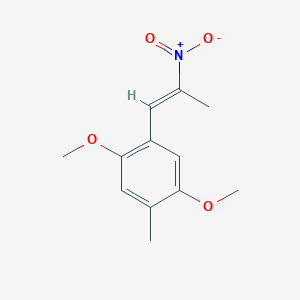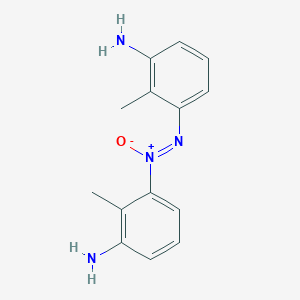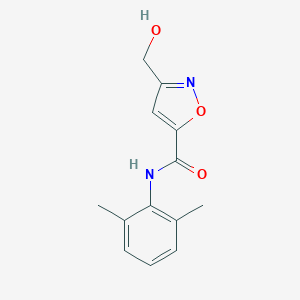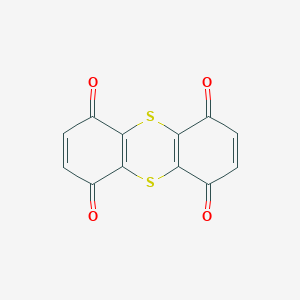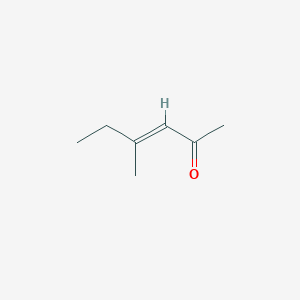
4-Methyl-3-hexen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3-hexen-2-one, also known as Methyl jasmonate, is a natural organic compound that is commonly found in several plants. It is known for its unique fragrance, which is often described as green, fruity, and slightly floral. The compound has been the subject of numerous scientific studies, primarily due to its potential applications in various fields, including agriculture, medicine, and biotechnology.
Wirkmechanismus
The mechanism of action of 4-Methyl-3-hexen-2-one jasmonate is complex and involves multiple pathways. It is known to interact with various receptors in plants and animals, leading to the activation of several signaling cascades. In plants, the compound is thought to induce the expression of genes involved in stress responses, leading to the synthesis of secondary metabolites such as phytoalexins and terpenoids. In animals, 4-Methyl-3-hexen-2-one jasmonate has been found to activate several pathways involved in inflammation and apoptosis.
Biochemische Und Physiologische Effekte
4-Methyl-3-hexen-2-one jasmonate has been shown to have several biochemical and physiological effects in plants and animals. In plants, the compound has been found to induce the synthesis of secondary metabolites, leading to increased resistance against pests and diseases. In animals, 4-Methyl-3-hexen-2-one jasmonate has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been found to induce apoptosis in cancer cells and to modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
4-Methyl-3-hexen-2-one jasmonate has several advantages for lab experiments, primarily due to its unique properties. It is a natural compound that is readily available and easy to synthesize. It is also relatively stable and can be stored for extended periods. However, the compound has some limitations, including its potential toxicity and the need for specialized equipment for its extraction and purification.
Zukünftige Richtungen
There are several potential future directions for the study of 4-Methyl-3-hexen-2-one jasmonate. In agriculture, the compound could be used to enhance the production of secondary metabolites in crops, leading to increased resistance against pests and diseases. In medicine, 4-Methyl-3-hexen-2-one jasmonate could be further studied for its potential anti-cancer and anti-inflammatory properties. In biotechnology, the compound could be used to induce gene expression in plants and to study the molecular mechanisms of stress responses. Overall, the study of 4-Methyl-3-hexen-2-one jasmonate has the potential to lead to significant advancements in various fields of science.
Synthesemethoden
4-Methyl-3-hexen-2-one jasmonate can be synthesized in the laboratory through various methods, including the oxidation of cis-3-hexen-1-ol or the condensation of methyl vinyl ketone with acetaldehyde. However, the most common method involves the extraction of the compound from Jasminum grandiflorum, a plant species that is native to India and Egypt.
Wissenschaftliche Forschungsanwendungen
4-Methyl-3-hexen-2-one jasmonate has been extensively studied for its potential applications in various fields of science. In agriculture, it has been shown to enhance the production of secondary metabolites in plants, leading to increased resistance against pests and diseases. In medicine, the compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for the development of new drugs. In biotechnology, 4-Methyl-3-hexen-2-one jasmonate has been used as a tool to induce gene expression in plants and to study the molecular mechanisms of stress responses.
Eigenschaften
CAS-Nummer |
146071-95-6 |
|---|---|
Produktname |
4-Methyl-3-hexen-2-one |
Molekularformel |
C7H12O |
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
(E)-4-methylhex-3-en-2-one |
InChI |
InChI=1S/C7H12O/c1-4-6(2)5-7(3)8/h5H,4H2,1-3H3/b6-5+ |
InChI-Schlüssel |
BGTFWRDJZNCBCV-AATRIKPKSA-N |
Isomerische SMILES |
CC/C(=C/C(=O)C)/C |
SMILES |
CCC(=CC(=O)C)C |
Kanonische SMILES |
CCC(=CC(=O)C)C |
Synonyme |
3-Hexen-2-one, 4-methyl-, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



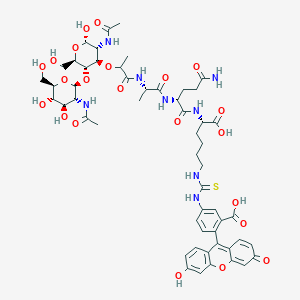
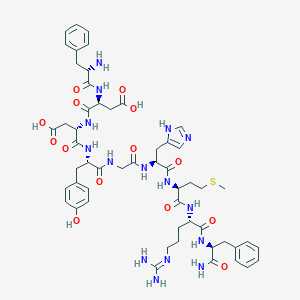
![3-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]hexanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-9-ium-5-carboxylic acid](/img/structure/B116066.png)
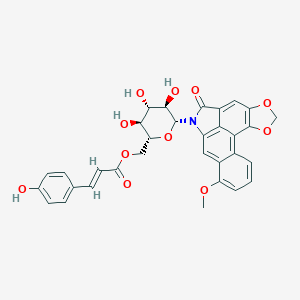
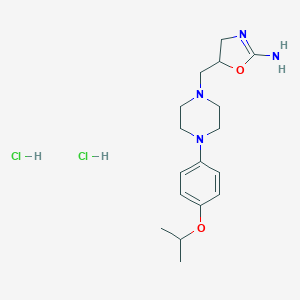
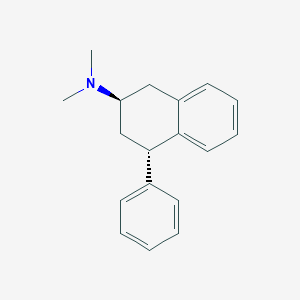
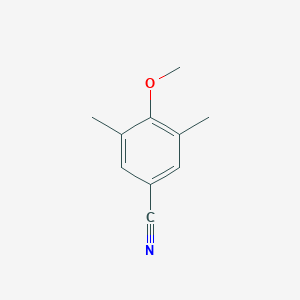
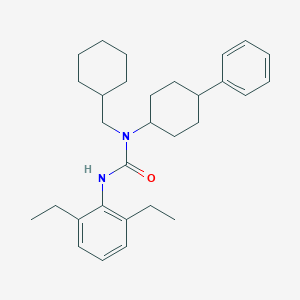
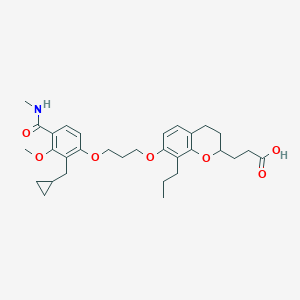
![2-[(Tert-butyldiphenylsilyloxy)methyl]-1,3-dioxolan-4-one](/img/structure/B116079.png)
